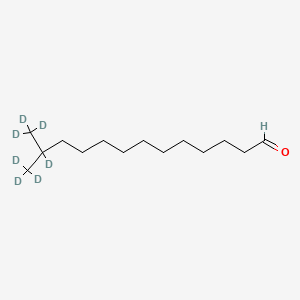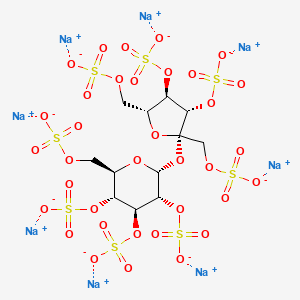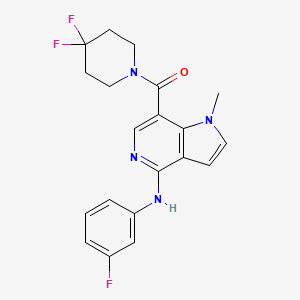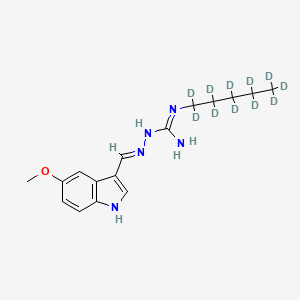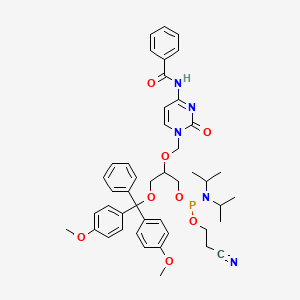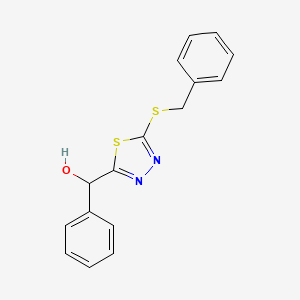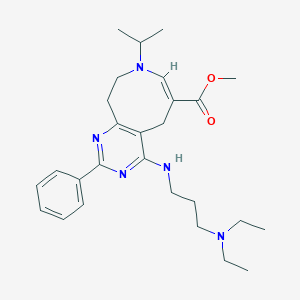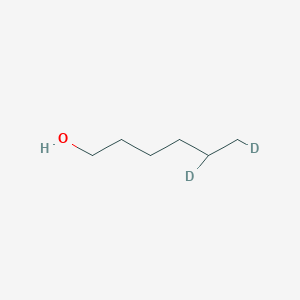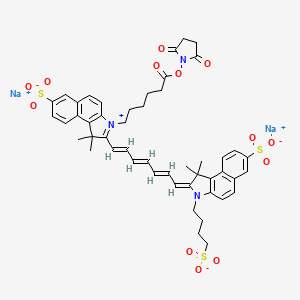
Egfr-IN-108
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Egfr-IN-108 is a small molecule inhibitor targeting the epidermal growth factor receptor (EGFR). EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cellular proliferation, differentiation, and survival. Abnormal activation of EGFR is associated with the development and progression of various cancers, making it an attractive target for cancer therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-108 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies. general synthetic methods for EGFR inhibitors often involve the use of palladium-catalyzed coupling reactions, nucleophilic substitutions, and amide bond formations.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Egfr-IN-108 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols and electrophiles like alkyl halides under various solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Egfr-IN-108 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of EGFR inhibitors and to develop new analogs with improved potency and selectivity.
Biology: Employed in cell-based assays to investigate the role of EGFR in cellular signaling pathways and to study the effects of EGFR inhibition on cell proliferation and apoptosis.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy and safety as a potential therapeutic agent for treating EGFR-driven cancers, such as non-small cell lung cancer and colorectal cancer.
Industry: Applied in the development of diagnostic assays and companion diagnostics to identify patients who may benefit from EGFR-targeted therapies.
Mechanism of Action
Egfr-IN-108 exerts its effects by inhibiting the tyrosine kinase activity of EGFR. It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, preventing the phosphorylation of tyrosine residues within the receptor’s intracellular domain. This inhibition disrupts downstream signaling pathways involved in cell proliferation, survival, and angiogenesis, ultimately leading to the suppression of tumor growth and progression.
Comparison with Similar Compounds
Egfr-IN-108 can be compared with other EGFR inhibitors, such as erlotinib, gefitinib, afatinib, and osimertinib. These compounds share a similar mechanism of action but differ in their chemical structures, binding affinities, and clinical applications.
Similar Compounds
Erlotinib: An EGFR tyrosine kinase inhibitor used to treat non-small cell lung cancer and pancreatic cancer.
Gefitinib: Another EGFR inhibitor used for the treatment of non-small cell lung cancer.
Afatinib: An irreversible EGFR inhibitor that also targets other members of the ErbB family, used for non-small cell lung cancer.
Osimertinib: A third-generation EGFR inhibitor designed to overcome resistance to earlier EGFR inhibitors, used for non-small cell lung cancer with specific mutations.
This compound is unique in its specific binding properties and potential efficacy in overcoming resistance mechanisms associated with other EGFR inhibitors.
Properties
Molecular Formula |
C25H23ClFN5O2 |
|---|---|
Molecular Weight |
479.9 g/mol |
IUPAC Name |
N-(3-chloro-2-fluorophenyl)-6-[2-[(E)-3-(dimethylamino)prop-1-enyl]pyridin-4-yl]oxy-7-methoxyquinazolin-4-amine |
InChI |
InChI=1S/C25H23ClFN5O2/c1-32(2)11-5-6-16-12-17(9-10-28-16)34-23-13-18-21(14-22(23)33-3)29-15-30-25(18)31-20-8-4-7-19(26)24(20)27/h4-10,12-15H,11H2,1-3H3,(H,29,30,31)/b6-5+ |
InChI Key |
XALBFMNZSNKUKP-AATRIKPKSA-N |
Isomeric SMILES |
CN(C)C/C=C/C1=NC=CC(=C1)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC |
Canonical SMILES |
CN(C)CC=CC1=NC=CC(=C1)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


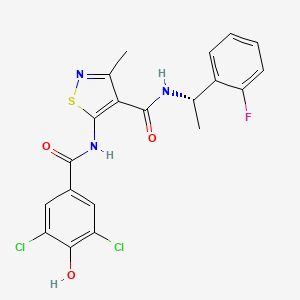
![(2S)-2-[4-bromo-2-(1,2-oxazol-3-yl)phenoxy]propanoic acid](/img/structure/B12380587.png)
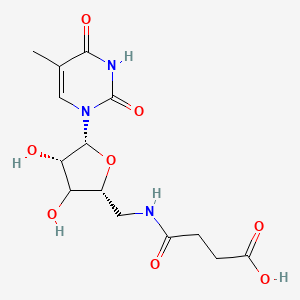
![Methyl 2-chloro-5-[methyl-[3-[4-(methylcarbamoyl)phenyl]pyrazolo[1,5-a]pyridine-5-carbonyl]amino]benzoate](/img/structure/B12380597.png)
